Glucocorticoid receptor agonist

Vue d'ensemble

Description

Glucocorticoid receptor agonists are compounds that bind to the glucocorticoid receptor (GR), which is expressed in almost every cell in the body. They regulate genes controlling development, metabolism, and immune response. These agonists have steroid-like anti-inflammatory properties and may be used to improve metabolism and reduce increased levels of body fat and serum insulin .

Synthesis Analysis

The synthesis of glucocorticoid receptor agonists involves molecular docking and molecular dynamic simulations. These simulations form complexes between the ligand binding domain (LBD) of GR with various ligands. The integrity of these protein-substrate complexes is preserved by strong hydrogen bonds formed between the amino acid residues of the binding site of the proteins and ligands .Molecular Structure Analysis

The glucocorticoid receptors (GR) are members of the nuclear receptor superfamily. They share common structural/functional domains and a high degree of sequence identity with other members of the family. GR is a globular protein and structured into three major domains: an N-terminal transactivation domain (AF-1), a DNA binding domain (DBD), and a C-terminal ligand binding domain (LBD) .Chemical Reactions Analysis

The chemical reactions involving glucocorticoid receptor agonists primarily involve the binding of these agonists to the glucocorticoid receptor. This binding triggers a variety of cell responses that culminate in several changes in the whole body .Physical And Chemical Properties Analysis

The physical and chemical properties of glucocorticoid receptor agonists are largely determined by their molecular structure and the nature of their binding to the glucocorticoid receptor .Applications De Recherche Scientifique

Therapeutic Effects and Side Effects Separation : Glucocorticoids are widely used as anti-inflammatory and immunosuppressive drugs. Research has focused on developing drugs with reduced side effects while maintaining anti-inflammatory and immunosuppressive properties. For instance, ZK 216348, a selective glucocorticoid receptor agonist, shows potential in separating therapeutic effects from side effects, like diabetes mellitus induction, in a murine model of skin inflammation (Schäcke et al., 2003).

Insights in Glucocorticoid Receptor Signaling : Understanding glucocorticoid receptor signaling pathways is crucial, especially with classical glucocorticoids causing side effects and sometimes resistance in certain diseases. Research on transgenic animal models and genetic modifications of the receptor has advanced knowledge in this area. This insight aids the search for selective glucocorticoid receptor modulators that have agonistic and antagonistic effects, potentially leading to therapies with minimal side effects (Scheschowitsch et al., 2017).

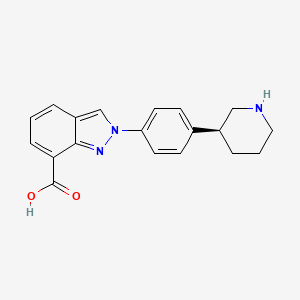

Design of Selective Modulators : The development of nonsteroidal selective glucocorticoid receptor agonists and antagonists is a key area of research. For example, 5-arylindazole compounds have shown promise as potential modulators with improved side effect profiles compared to classical steroids (Yates et al., 2010).

Glucocorticoid Receptor in Acute Inflammation : Studies suggest redefining the pharmacological concept of selective glucocorticoid receptor agonists and modulators for specific therapeutic applications against chronic or acute inflammatory disorders. This includes selective monomerizing and dimerizing glucocorticoid receptor agonists or modulators (De Bosscher et al., 2016).

Molecular Mechanisms of Sensitivity and Resistance : Understanding the molecular mechanisms regulating glucocorticoid sensitivity and resistance is crucial for treating malignancies of hematological origin. Identifying factors contributing to glucocorticoid resistance can enhance treatment strategies (Gross et al., 2009).

Progress in Discovery of Novel Modulators : Ongoing research aims to discover novel glucocorticoid receptor modulators with dissociated properties, to achieve anti-inflammatory activities with fewer side effects. This includes developing tissue-selective antagonists for conditions like diabetes (Takahashi et al., 2008).

Mécanisme D'action

The primary mechanism of action of glucocorticoid receptor agonists is the regulation of gene transcription. The unbound receptor resides in the cytosol of the cell. After the receptor is bound to glucocorticoid, the receptor-glucocorticoid complex can take either of two paths. The activated GR complex up-regulates the expression of anti-inflammatory proteins in the nucleus or represses the expression of pro-inflammatory proteins in the cytosol .

Safety and Hazards

While glucocorticoid receptor agonists have beneficial anti-inflammatory and immunosuppressive properties, they also have potential side effects. These include weight gain, hypertension, diabetes mellitus, osteoporosis, etc. Therefore, patients who are chronically exposed to supraphysiological dosages of glucocorticoids are likely to be at risk for the same complications as patients with Cushing’s disease .

Orientations Futures

Recent research has shed light on the role of liquid-liquid phase separation (LLPS) in cellular processes. This concept of membraneless organelles and microenvironments that promote or inhibit chemical reactions and interactions of protein or nucleic acids could impact the different modalities of GR action on gene expression, adding a new plausible molecular event in glucocorticoid signal transduction . This could lead to the development of more selective glucocorticoid receptor modulators (SEGRMs) with fewer metabolic side effects .

Propriétés

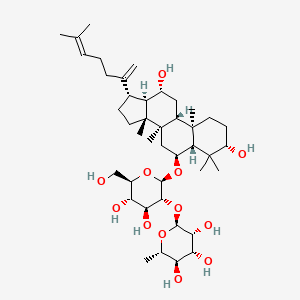

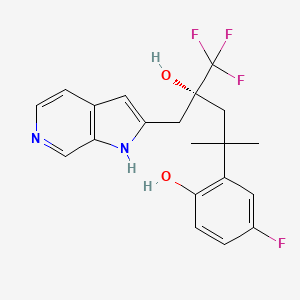

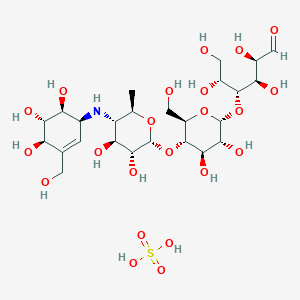

IUPAC Name |

4-fluoro-2-[(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F4N2O2/c1-18(2,15-8-13(21)3-4-17(15)27)11-19(28,20(22,23)24)9-14-7-12-5-6-25-10-16(12)26-14/h3-8,10,26-28H,9,11H2,1-2H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUAWXPBHXKZGA-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@](CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677390 | |

| Record name | 4-Fluoro-2-{(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-[(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pentan-2-yl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glucocorticoid receptor agonist | |

CAS RN |

1245526-82-2 | |

| Record name | 4-Fluoro-2-{(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-[(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pentan-2-yl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)